

Application Note: UV-Spectrophotometric Analysis of Fenoprofen Calcium in Solution

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Compound of Interest

Compound Name: *Fenoprofen calcium*

Cat. No.: *B7824213*

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Introduction

Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the quantitative determination of **Fenoprofen calcium** in various stages of drug development and quality control. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the analysis of **Fenoprofen calcium** in solution. The described protocol is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.

Principle

The method is based on the principle that **Fenoprofen calcium** exhibits a distinct absorption maximum in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a **Fenoprofen calcium** solution is directly proportional to its concentration at the wavelength of maximum absorbance (λ_{max}), following the Beer-Lambert law. By measuring the absorbance of a sample solution at its λ_{max} , the concentration of **Fenoprofen calcium** can be accurately determined.

Experimental Protocols

Instrumentation and Reagents

- Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm is required.
- Reagents and Materials:
 - Fenoprofen Calcium** Reference Standard
 - Phosphate Buffer (pH 6.8)
 - Ethanol (Analytical Grade)
 - Volumetric flasks and pipettes (Grade A)

Preparation of Solutions

3.2.1. Preparation of Phosphate Buffer (pH 6.8)

A standard protocol for the preparation of phosphate buffer pH 6.8 should be followed.

3.2.2. Preparation of Standard Stock Solution (1000 µg/mL)

Accurately weigh 100 mg of **Fenoprofen calcium** reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of ethanol and then dilute to the mark with phosphate buffer (pH 6.8).[\[1\]](#)

3.2.3. Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 80 µg/mL by diluting appropriate volumes with phosphate buffer (pH 6.8).[\[2\]](#)

Determination of Wavelength of Maximum Absorbance (λ_{max})

A working standard solution of **Fenoprofen calcium** (e.g., 50 µg/mL) is scanned in the UV region from 200 to 400 nm against a phosphate buffer (pH 6.8) blank.[\[2\]](#) The wavelength at which the maximum absorbance is observed is the λ_{max} . The λ_{max} for **Fenoprofen calcium**

in phosphate buffer (pH 6.8) is approximately 270 nm.[2][3] Another study found the λ_{max} to be 272 nm in phosphate buffer (pH 7.4).[1]

Calibration Curve

Measure the absorbance of each working standard solution at the determined λ_{max} (270 nm) using the phosphate buffer (pH 6.8) as a blank.[2] Plot a calibration curve of absorbance versus concentration. The linearity of the method is confirmed by the correlation coefficient (R^2) of the calibration curve.[1][2]

Analysis of Sample Solution

Prepare the sample solution containing an unknown concentration of **Fenoprofen calcium** in phosphate buffer (pH 6.8). Measure the absorbance of the sample solution at 270 nm. The concentration of **Fenoprofen calcium** in the sample can be determined using the equation of the line obtained from the calibration curve.

Method Validation

The developed UV-spectrophotometric method was validated as per ICH guidelines for the following parameters:

Linearity

The linearity of the method was established over a concentration range of 10-80 $\mu\text{g/mL}$.[2] The correlation coefficient (R^2) was found to be 0.9924, indicating a strong linear relationship between absorbance and concentration.[2][3]

Accuracy

The accuracy of the method was determined by recovery studies using the spiking technique. [2] The mean percentage recovery was found to be 100.11%, which falls within the acceptable range of 98-102%. [2][3]

Precision

The precision of the method was evaluated by performing intraday and inter-day variation studies. The relative standard deviation (%RSD) for both intraday and inter-day precision was

less than 2%, indicating good precision.[2][3]

Specificity

The specificity of the method was demonstrated by analyzing **Fenoprofen calcium** in the presence of common excipients. The mean recovery of the drug in the presence of excipients was 99.93% with a %RSD of less than 2%, confirming the method's specificity.[2][3]

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in experimental parameters such as wavelength (± 15 nm) and temperature.[2] The %RSD for the results under these varied conditions was less than 2%, demonstrating the method's robustness.[2][3]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

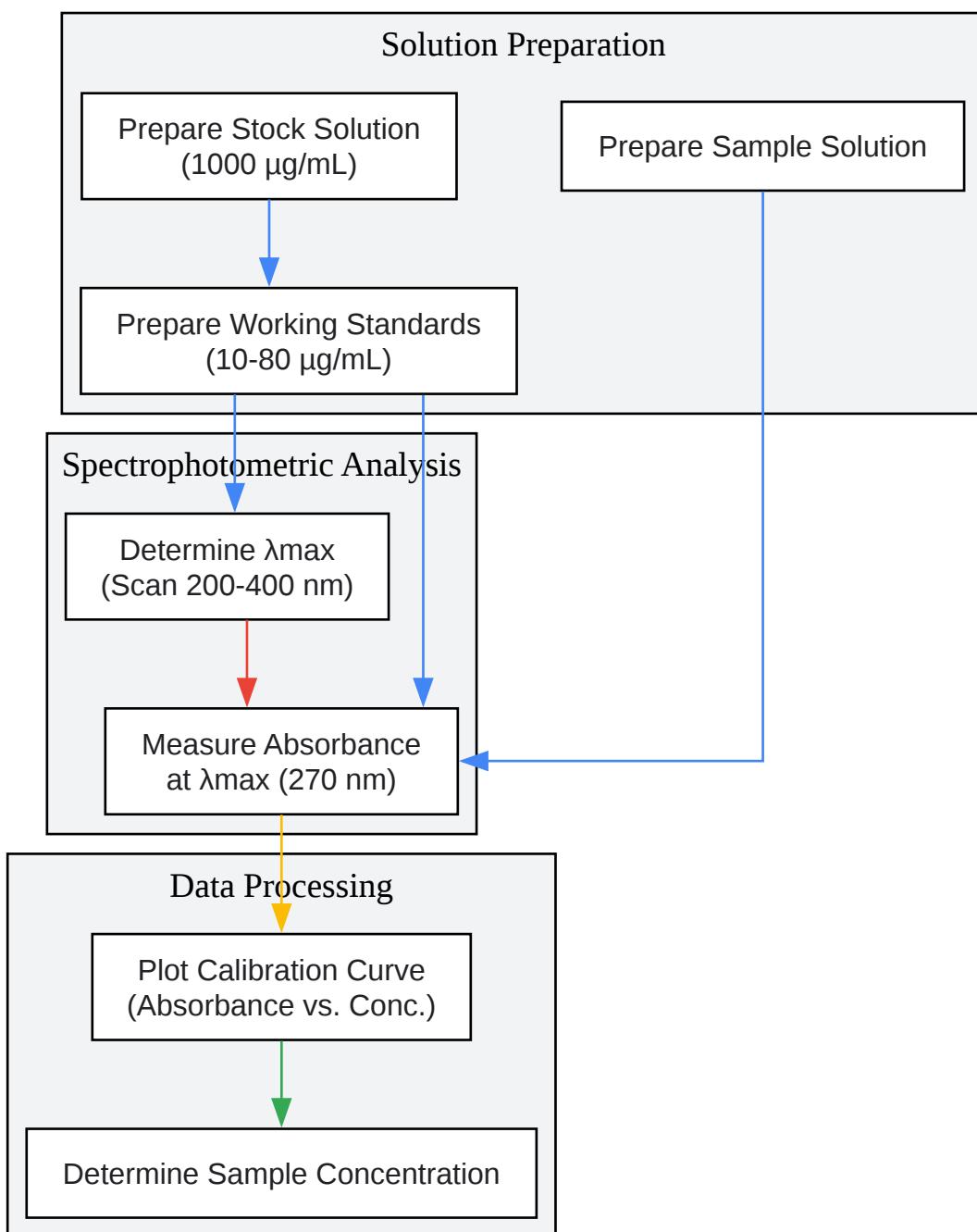
The LOD and LOQ were determined to be 5.209 $\mu\text{g/mL}$ and 15.78 $\mu\text{g/mL}$, respectively, indicating the sensitivity of the method.[2][3]

Data Presentation

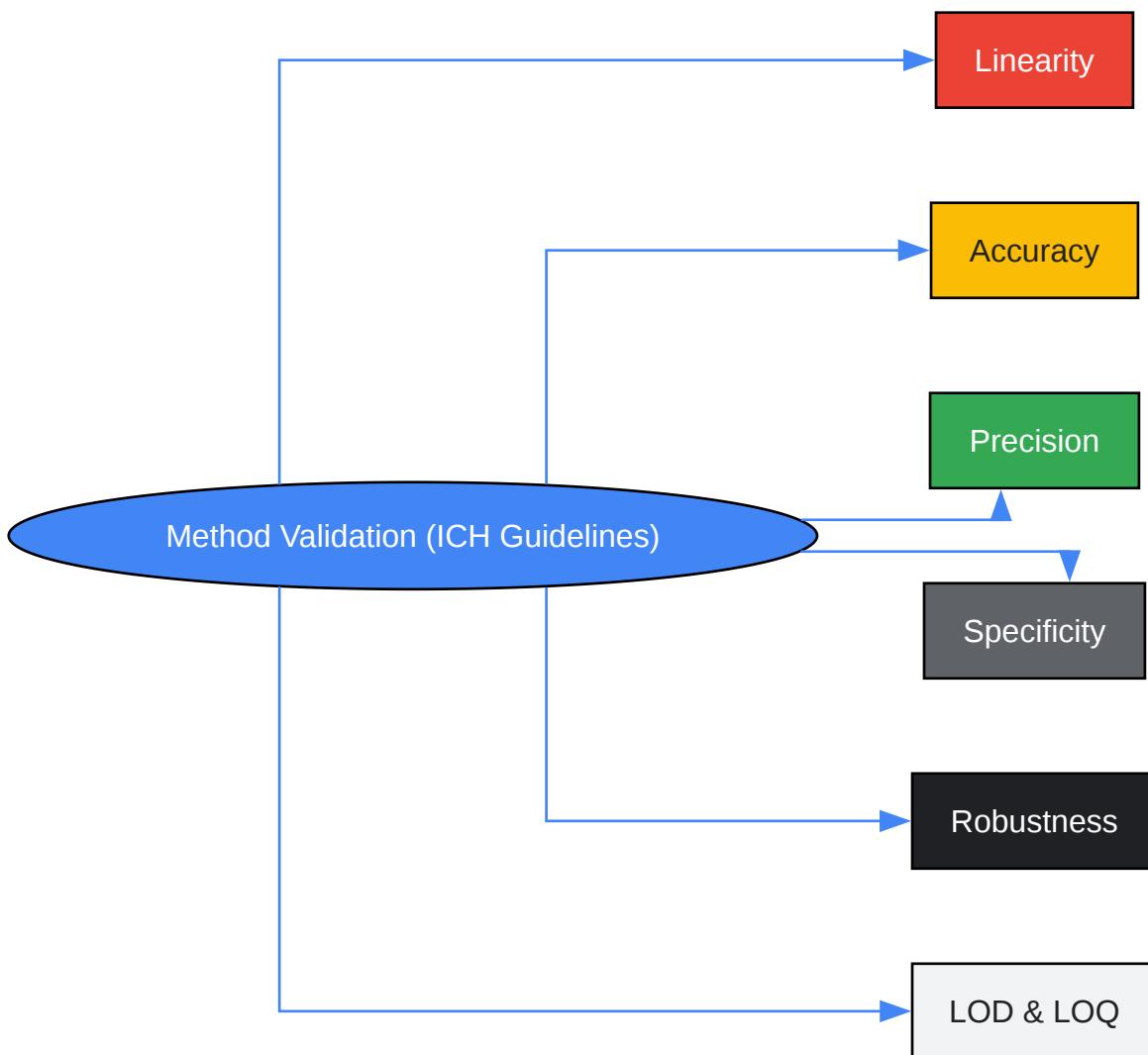
Table 1: Summary of Validation Parameters

Parameter	Results	Acceptance Criteria
Wavelength of Maximum Absorbance (λ_{max})	270 nm[2][3]	-
Linearity Range	10-80 $\mu\text{g/mL}$ [2]	-
Correlation Coefficient (R^2)	0.9924[2][3]	$R^2 \geq 0.99$
Accuracy (% Recovery)	100.11%[2][3]	98-102%
Precision (%RSD)		
- Intraday	< 2%[2][3]	%RSD $\leq 2\%$
- Interday	< 2%[2][3]	%RSD $\leq 2\%$
Specificity (% Recovery with Excipients)	99.93%[2][3]	98-102%
Robustness (%RSD)	< 2%[2][3]	%RSD $\leq 2\%$
Limit of Detection (LOD)	5.209 $\mu\text{g/mL}$ [2][3]	-
Limit of Quantification (LOQ)	15.78 $\mu\text{g/mL}$ [2][3]	-

Visualizations

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Caption: Experimental workflow for UV-spectrophotometric analysis.



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Caption: Key parameters for method validation.

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